molecular formula C10H9BrN2O3 B6180421 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide CAS No. 2613384-70-4

1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide

Cat. No.: B6180421
CAS No.: 2613384-70-4
M. Wt: 285.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxy group (-OH) on the phenyl ring and a carboxylic acid group (-COOH) attached to the imidazole ring. The hydrobromide salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxybenzaldehyde and ethylenediamine as the starting materials.

  • Reaction Steps:

    • Condensation Reaction: 4-hydroxybenzaldehyde is condensed with ethylenediamine to form an intermediate imidazole derivative.

    • Oxidation: The intermediate is then oxidized to introduce the carboxylic acid group, resulting in 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

    • Salt Formation: The carboxylic acid is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions.

  • Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxy group to a ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the imidazole ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 4-hydroxybenzaldehyde can be oxidized to 4-hydroxybenzoic acid.

  • Reduction Products: The carboxylic acid group can be reduced to 4-hydroxybenzyl alcohol.

  • Substitution Products: Substitution at the imidazole ring can yield various derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

  • Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxy group and carboxylic acid group play crucial roles in these interactions, influencing the binding affinity and specificity of the compound. The imidazole ring can act as a ligand, forming coordination complexes with metal ions, which can modulate biological processes.

Comparison with Similar Compounds

  • Imidazole Derivatives: Similar compounds include imidazole itself and its derivatives, which are used in various applications ranging from pharmaceuticals to materials science.

  • Phenolic Compounds: Compounds like 4-hydroxybenzoic acid and piceol share structural similarities and are used in similar research applications.

  • Carboxylic Acids: Other carboxylic acids, such as salicylic acid, have comparable properties and uses in medicine and industry.

Uniqueness: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide is unique due to its combination of hydroxy and carboxylic acid groups on the imidazole ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2613384-70-4

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.